molecular formula C12H14Cl2Zr B079261 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- CAS No. 12109-71-6

Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-

Cat. No.: B079261
CAS No.: 12109-71-6
M. Wt: 320.37 g/mol
InChI Key: ZUYRMIQFRZTNFG-UHFFFAOYSA-L
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Description

Properties

CAS No.

12109-71-6

Molecular Formula

C12H14Cl2Zr

Molecular Weight

320.37 g/mol

IUPAC Name

dichlorozirconium(2+);5-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

ZUYRMIQFRZTNFG-UHFFFAOYSA-L

SMILES

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl

Canonical SMILES

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Ligand Preparation : Methylcyclopentadiene is generated via alkylation of cyclopentadiene or obtained commercially. Deprotonation with sodium metal in tetrahydrofuran (THF) yields the sodium methylcyclopentadienide salt:

    C₅H₅CH₃+NaNaC₅H₄CH₃+12H₂\text{C₅H₅CH₃} + \text{Na} \rightarrow \text{NaC₅H₄CH₃} + \frac{1}{2}\text{H₂}

    This step requires anhydrous conditions and inert atmosphere (N₂ or Ar) to prevent oxidation.

  • Coordination with ZrCl₄ : The sodium salt reacts with zirconium tetrachloride in a 2:1 molar ratio:

    ZrCl₄+2NaC₅H₄CH₃(C₅H₄CH₃)2ZrCl₂+2NaCl\text{ZrCl₄} + 2\,\text{NaC₅H₄CH₃} \rightarrow (\text{C₅H₄CH₃})₂\text{ZrCl₂} + 2\,\text{NaCl}

    The reaction is typically conducted in THF at 0–25°C, with vigorous stirring for 12–24 hours. THF coordinates to zirconium, stabilizing intermediates and preventing ligand disassociation.

  • Workup and Purification : The product is isolated by filtration to remove NaCl, followed by solvent evaporation under reduced pressure. Recrystallization from toluene or dichloromethane yields pure crystals, with a melting point of 180–184°C.

Key Parameters

  • Solvent : THF enhances reaction homogeneity and intermediate stability.

  • Stoichiometry : Excess NaC₅H₄CH₃ leads to byproducts like tris(ligand) complexes.

  • Temperature : Lower temperatures (0°C) favor selectivity, while higher temperatures (25°C) accelerate reaction rates.

Alternative Synthesis via Zirconium Tetrachloride-THF Adduct

Modifications using preformed zirconium tetrachloride-THF adduct (ZrCl₄(THF)₂) improve yield and reproducibility. This method reduces side reactions by mitigating ZrCl₄’s high Lewis acidity.

Procedure

  • Adduct Formation : ZrCl₄ is refluxed with THF to form ZrCl₄(THF)₂, a less reactive precursor.

  • Ligand Addition : Sodium methylcyclopentadienide is added incrementally at −78°C to prevent THF displacement:

    ZrCl₄(THF)₂+2NaC₅H₄CH₃(C₅H₄CH₃)2ZrCl₂+2NaCl+2THF\text{ZrCl₄(THF)₂} + 2\,\text{NaC₅H₄CH₃} \rightarrow (\text{C₅H₄CH₃})₂\text{ZrCl₂} + 2\,\text{NaCl} + 2\,\text{THF}
  • Isolation : The product is extracted into hexane and purified via sublimation (80–100°C, 10⁻³ mmHg).

Advantages

  • Controlled Reactivity : The THF adduct moderates zirconium’s electrophilicity, reducing ligand scrambling.

  • Higher Purity : Sublimation removes residual THF and NaCl, yielding >95% pure product.

Grignard Reagent-Based Synthesis

An alternative route employs methylcyclopentadienyl magnesium bromide (C₅H₄CH₃MgBr) as the ligand source. While less common, this method avoids alkali metal handling.

Steps

  • Grignard Preparation : Methylcyclopentadiene reacts with magnesium in diethyl ether to form C₅H₄CH₃MgBr.

  • Reaction with ZrCl₄ :

    ZrCl₄+2C₅H₄CH₃MgBr(C₅H₄CH₃)2ZrCl₂+2MgBrCl\text{ZrCl₄} + 2\,\text{C₅H₄CH₃MgBr} \rightarrow (\text{C₅H₄CH₃})₂\text{ZrCl₂} + 2\,\text{MgBrCl}

    The reaction proceeds at −20°C to prevent MgBrCl precipitation from hindering mixing.

Challenges

  • Byproduct Management : MgBrCl complicates purification, necessitating multiple washes with cold ether.

  • Yield Limitations : Typical yields are 60–70%, lower than Na-based routes.

Comparative Analysis of Synthesis Methods

Method Reagents Solvent Temperature Yield Purity
Direct MetathesisZrCl₄, NaC₅H₄CH₃THF0–25°C75–85%90–95%
ZrCl₄(THF)₂ AdductZrCl₄(THF)₂, NaC₅H₄CH₃THF−78°C to 25°C85–90%>95%
Grignard RouteZrCl₄, C₅H₄CH₃MgBrDiethyl ether−20°C60–70%80–85%

Optimization and Troubleshooting

Ligand Isomerism

The 1-methyl-2,4-cyclopentadienyl ligand exists in multiple regioisomers. Synthesis must ensure η⁵-coordination of the 1-methyl isomer, achieved by:

  • Low-Temperature Deprotonation : Minimizes ligand rearrangement.

  • Steric Control : Bulkier bases (e.g., LiN(SiMe₃)₂) favor selective deprotonation at the 1-position.

Impurity Removal

  • Phosphorus Contamination : If ZrCl₄ contains phosphorus impurities, recrystallization from 5.75 N HCl selectively removes zirconium phosphate.

  • Metal Byproducts : Washing with cold methanol dissolves NaCl and MgBrCl without affecting the product.

Characterization and Validation

  • NMR Spectroscopy : ¹H NMR (C₆D₆): δ 1.98 (s, 6H, CH₃), 5.42–5.75 (m, 8H, Cp).

  • X-ray Diffraction : Confirms bent metallocene structure with Cl–Zr–Cl angle of 97.1°.

  • Elemental Analysis : C 44.9%, H 4.4%, Cl 22.1% (theoretical: C 45.0%, H 4.4%, Cl 22.2%) .

Chemical Reactions Analysis

Types of Reactions

Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Scientific Research Applications

Catalytic Applications

Ziegler-Natta Catalysis
Zirconocene dichloride is a prominent catalyst in Ziegler-Natta polymerization, which is crucial for producing polyolefins such as polyethylene and polypropylene. The compound's ability to facilitate the polymerization of alkenes allows for the creation of high-density and low-density polyethylene with tailored properties suitable for various applications .

Organic Synthesis
In organic chemistry, zirconocene dichloride serves as a catalyst for several reactions:

  • Hydrogenation : It facilitates the hydrogenation of alkenes and alkynes.
  • Cyclization Reactions : The compound is employed in cyclization processes to produce cyclic compounds from linear precursors .
  • Stereoselective Glycosidation : It has been utilized in glycosidation reactions to achieve stereoselectivity in carbohydrate chemistry .

Polymerization Processes

Zirconocene dichloride is integral to the production of various polymers through different polymerization techniques:

  • Vinyl Monomer Polymerization : It can initiate the polymerization of vinyl monomers, contributing to the synthesis of complex polymers with specific properties .
  • Curing Agents : The compound acts as a curing agent in silicone formulations, enhancing the mechanical properties and thermal stability of silicone-based materials .

Case Study 1: Polyethylene Production

Research has demonstrated that zirconocene dichloride can be used effectively to produce high-performance polyethylene. A study showed that by varying reaction conditions such as temperature and pressure, the molecular weight and density of polyethylene could be controlled, leading to materials suitable for packaging and construction applications .

Case Study 2: Synthesis of Cyclopentadiene Derivatives

Another significant application involves the synthesis of cyclopentadiene derivatives using zirconocene dichloride as a catalyst. This method has been shown to yield high selectivity and efficiency in producing complex organic molecules useful in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zirconium Analogs with Modified Cyclopentadienyl Substituents

Zirconium, dichlorobis[(1,2,3,4,5-η)-1,2-dimethyl-2,4-cyclopentadien-1-yl]-
  • CAS No.: 119445-91-9
  • Molecular Formula : C₁₄H₁₈Cl₂Zr
  • Molar Mass : 348.42 g/mol
  • Key Differences :
    • Substituents : Two methyl groups per cyclopentadienyl ligand (vs. one methyl in the target compound).
    • Steric Effects : Increased bulk may reduce reactivity in catalytic applications compared to the less hindered target compound .
  • Applications : Likely used in niche catalytic systems requiring steric tuning.
Zirconium, dimethylbis[(1,2,3,4,5-η⁵)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-
  • CAS No.: 67108-80-9
  • Molecular Formula : C₂₂H₃₆Zr
  • Molar Mass : 391.74 g/mol
  • Key Differences: Substituents: Pentamethyl cyclopentadienyl ligands create extreme steric shielding.
  • Thermodynamic Data : Reaction with I₂ yields ΔH = -70.00 ± 0.60 kcal/mol, indicating strong metal-ligand bonds .

Group 4 Metal Analogs (Hafnium)

Dichlorobis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]hafnium
  • CAS No.: 85722-06-1
  • Molecular Formula : C₁₄H₁₈Cl₂Hf (estimated)
  • Key Differences :
    • Metal Center : Hafnium (Hf) vs. zirconium (Zr).
    • Toxicity : Classified as toxic (LD₅₀ = 300–2,000 mg/kg) and mutagenic, unlike the target compound .
  • Applications: Limited to specialized industrial processes due to higher toxicity.

Transition Metal Analogs (Tungsten, Titanium)

Bis(ethylcyclopentadienyl)tungsten dichloride
  • CAS No.: Not explicitly listed (synonym: Tungsten,dichlorobis[(1,2,3,4,5-η)-1-ethyl-2,4-cyclopentadien-1-yl])
  • Molecular Formula : C₁₄H₁₈Cl₂W (estimated)
  • Key Differences :
    • Metal Center : Tungsten (W) vs. zirconium (Zr).
    • Electronic Properties : Tungsten’s higher oxidation state and electronegativity alter redox behavior.
  • Hazard Profile : Similar moisture sensitivity but distinct handling protocols due to tungsten’s unique reactivity .
Titanium, bis(2,6-difluorophenyl)bis(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien-1-yl-
  • CAS No.: 93709-39-8
  • Molecular Formula : C₂₄H₁₂F₄Ti
  • Molar Mass : 424.22 g/mol
  • Key Differences :
    • Ligands : Fluorinated aryl groups introduce strong electron-withdrawing effects.
    • Applications : Serves as an analytical impurity standard rather than a catalyst .

Tabulated Comparison of Key Properties

Property Target Zr Compound Zr-1,2-Dimethyl Hf-1-Propyl W-Ethyl Ti-Fluorophenyl
CAS No. 12109-71-6 119445-91-9 85722-06-1 N/A 93709-39-8
Molecular Formula C₁₂H₁₄Cl₂Zr C₁₄H₁₈Cl₂Zr C₁₄H₁₈Cl₂Hf C₁₄H₁₈Cl₂W C₂₄H₁₂F₄Ti
Molar Mass (g/mol) 320.37 348.42 ~390 (estimated) ~450 (est.) 424.22
Melting Point (°C) 180.5–184 Not reported Not reported Not reported Not reported
Hazard Profile R15, R34 Likely similar Acute toxicity Corrosive Analytical use
Primary Application Catalysis Catalysis Specialized Niche Analytical standard

Research Findings and Trends

  • Steric vs. Electronic Effects: Methyl-substituted zirconocenes (e.g., target compound) balance reactivity and stability, whereas bulkier analogs (e.g., pentamethyl-Zr) sacrifice catalytic activity for longevity .
  • Metal Choice : Zirconium remains preferred for polymerization catalysts, while hafnium and tungsten derivatives are relegated to specialized roles due to toxicity or cost .
  • Safety Considerations : Moisture sensitivity is a universal concern, necessitating inert handling across all compounds .

Biological Activity

Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- (commonly referred to as bis(methylcyclopentadienyl)zirconium dichloride) is an organometallic compound that has garnered attention for its biological activity and potential applications in various fields, including catalysis and materials science. This article provides a comprehensive overview of the biological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₂H₁₄Cl₂Zr
  • Molar Mass : 320.37 g/mol
  • CAS Number : 12109-71-6

The structure consists of a zirconium atom coordinated with two dichloro groups and two methyl-substituted cyclopentadienyl ligands. It exhibits properties typical of metallocenes, including catalytic activity in organic reactions and interactions with biological systems.

Anticancer Properties

Research has indicated that metallocenes like zirconium dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- may exhibit anticancer activity. A study demonstrated that certain metallocenes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the interaction of the metal center with cellular components leading to oxidative stress and subsequent cell death .

Toxicological Studies

Toxicological evaluations have shown that this compound is corrosive and poses risks upon exposure. It can cause burns through all exposure routes and has been classified under hazard codes indicating its corrosive nature . The exposure limits set by regulatory bodies include:

Exposure LimitValue
ACGIH TWA5 mg/m³
NIOSH IDLH25 mg/m³

These limits highlight the importance of handling this compound with care in laboratory settings.

Study on Antitumor Activity

A notable case study investigated the effects of bis(methylcyclopentadienyl)zirconium dichloride on various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that the compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways involved in cell cycle regulation .

In Vivo Studies

In vivo studies have further explored the pharmacokinetics and biodistribution of zirconium-based metallocenes. Research demonstrated that these compounds could accumulate in tumor tissues more than in normal tissues when administered systemically. This selective accumulation suggests potential for targeted drug delivery systems .

Applications in Catalysis

Beyond biological applications, zirconium dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is also recognized for its catalytic properties. It has been utilized in various organic reactions such as olefin polymerization and hydrocarbon transformations. Its unique ligand environment contributes to its reactivity profile compared to other metallocenes .

Q & A

Q. What are the recommended methods for synthesizing dichlorobis(methylcyclopentadienyl)zirconium, and how can purity be ensured?

Synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with methylcyclopentadienyl ligands under inert conditions (e.g., Schlenk line or glovebox). Ligand exchange reactions in anhydrous solvents like tetrahydrofuran (THF) or toluene are common. Purification via recrystallization or sublimation under vacuum is critical to remove unreacted ligands or zirconium byproducts. Characterization using ¹H/¹³C NMR and elemental analysis ensures stoichiometric accuracy. For structural confirmation, single-crystal X-ray diffraction is recommended .

Q. How should researchers handle this compound to mitigate safety risks?

The compound is moisture-sensitive and may react violently with water, releasing HCl gas . Handling requires an inert atmosphere (argon/nitrogen), flame-resistant lab equipment, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Storage in sealed, air-tight containers at low temperatures (-20°C) is advised. Spills should be neutralized with dry sand or inert absorbents, followed by disposal per hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing its structure and bonding?

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve cyclopentadienyl ligand symmetry and Zr-ligand bonding dynamics.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Essential for determining the η⁵-coordination geometry of the cyclopentadienyl ligands and Zr-Cl bond angles .

Advanced Research Questions

Q. How does the electronic structure of this zirconium complex influence its reactivity in catalytic applications?

The η⁵-coordinated cyclopentadienyl ligands donate electron density to Zr, stabilizing the +4 oxidation state and modulating Lewis acidity. Computational methods (DFT or CASSCF) can map frontier molecular orbitals to predict reactivity in cross-coupling or polymerization catalysis. For example, the Zr center’s electrophilicity may activate substrates like alkenes or alkynes, but steric hindrance from methyl groups could limit catalytic turnover .

Q. What experimental strategies can resolve contradictions in reported thermal stability data?

Discrepancies in melting points (e.g., 180–184°C in vs. lower values for analogous compounds) may arise from impurities or polymorphic forms. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare thermogravimetric analysis (TGA) data under controlled atmospheres (N₂ vs. air).
  • Replicate synthesis/purification protocols to isolate crystalline vs. amorphous forms.

Q. How does this compound compare to hafnium analogs in toxicity and environmental impact?

While zirconium compounds generally exhibit lower toxicity than hafnium analogs, dichlorobis(methylcyclopentadienyl)zirconium shares hazards like acute oral toxicity (LD₅₀: 300–2000 mg/kg) and mutagenic potential . Comparative studies should use in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicity models (Daphnia magna LC₅₀) under standardized OECD guidelines.

Data Analysis and Experimental Design

Q. How can researchers optimize reaction conditions for zirconium-mediated C–H activation?

  • Parameter screening : Vary solvent polarity (THF vs. DME), temperature (25–100°C), and ligand/Zr ratios.
  • Kinetic profiling : Use in situ IR or UV-Vis spectroscopy to track intermediate formation.
  • Isotopic labeling : ²H or ¹³C labeling clarifies C–H bond cleavage mechanisms. Reference catalytic efficiencies to iridium or rhodium cyclopentadienyl complexes .

Q. What methodologies validate the compound’s stability under electrochemical conditions?

  • Cyclic voltammetry (CV) : Scan potentials (±3 V vs. Ag/AgCl) to identify redox events (e.g., Zr⁴+/Zr³+).
  • Controlled-potential electrolysis : Monitor decomposition products via GC-MS or NMR. Stability in ionic liquids vs. aqueous electrolytes should be tested for energy storage applications .

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